2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-ETHOXYPROPYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran ring, a cyclopentathiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-ETHOXYPROPYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzofuran and cyclopentathiophene intermediates, followed by their coupling through amide bond formation. Common reagents used in these steps include acyl chlorides, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-ETHOXYPROPYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce simpler amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or electronic devices, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-ETHOXYPROPYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies, such as binding assays and cellular experiments.
Comparison with Similar Compounds
Similar Compounds
2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDE: A simpler analog lacking the cyclopentathiophene moiety.
7-BROMO-2,3-DIHYDROBENZOFURAN: A benzofuran derivative with a bromine substituent.
2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-AMINE: Another benzofuran derivative with an amine group.
Uniqueness
What sets 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-ETHOXYPROPYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE apart is its combination of the benzofuran and cyclopentathiophene rings, along with the specific functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H30N2O4S |
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Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C25H30N2O4S/c1-4-30-12-6-11-26-24(29)22-19-7-5-8-20(19)32-25(22)27-21(28)13-17-14-31-23-16(3)15(2)9-10-18(17)23/h9-10,14H,4-8,11-13H2,1-3H3,(H,26,29)(H,27,28) |
InChI Key |
VYUBHALBWBOXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3=COC4=C3C=CC(=C4C)C |
Origin of Product |
United States |
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